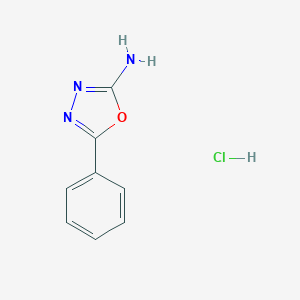

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDIAUDQFMLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1905-75-5 | |

| Record name | NSC18327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators . Another approach involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .

Industrial Production Methods

While specific industrial production methods for 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C2 position due to electron-withdrawing effects of adjacent nitrogen and oxygen atoms. Key reactions include:

These reactions demonstrate the oxadiazole’s utility in constructing complex heterocycles and functionalized intermediates .

Condensation and Schiff Base Formation

The primary amine participates in condensation reactions with carbonyl compounds:

Schiff bases derived from this compound exhibit enhanced bioactivity, including radical scavenging (IC₅₀: 12–45 μM) and antimicrobial effects (MIC: 25–100 μg/mL) .

Metal Complexation

The amine and oxadiazole nitrogens act as bidentate ligands for transition metals:

These complexes exhibit improved thermal stability (decomposition >250°C) and enhanced antimicrobial activity compared to the free ligand .

Cyclodehydration and Ring-Opening

The oxadiazole ring participates in cyclodehydration and selective ring-opening:

Microwave-assisted synthesis reduces reaction times by 50–70% while maintaining yields (65–89%) .

Hydrogen Bonding and Supramolecular Assembly

The amine and oxadiazole functionalities drive self-assembly via intermolecular interactions:

| Interaction Type | Crystal System | Bond Length (Å) | Network Dimensionality | Source |

|---|---|---|---|---|

| N–H⋯N Hydrogen Bonds | Monoclinic, P2₁/c | N⋯N: 2.98–3.12 | 3D Framework | |

| π–π Stacking | – | Centroid Distance: 3.56 | Layered Arrays |

These interactions enhance crystallinity (melting point: 211°C) and influence solubility profiles .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible deprotonation:

| Condition | pKa (N–H) | Species Formed | Reactivity | Source |

|---|---|---|---|---|

| pH < 5.8 | 5.8–7.1 | Protonated ammonium | Electrophilic substitution | |

| pH > 7.4 | – | Free amine | Nucleophilic reactions |

Electron-donating substituents on the phenyl ring increase basicity (e.g., 4-NMe₂ raises pKa to 7.42) .

This compound’s versatility in nucleophilic substitution, metal coordination, and supramolecular chemistry underscores its value in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA replication and cell proliferation . Additionally, it can interfere with signaling pathways such as NF-kB and tubulin polymerization, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Crystal Structure and Bonding

- 5-Phenyl-1,3,4-oxadiazol-2-amine: Monoclinic crystal system (space group P2₁/c), with unit cell parameters:

a = 11.194 Å, b = 5.899 Å, c = 15.034 Å, β = 130.19°, V = 758.3 ų .

- The oxadiazole ring is planar (r.m.s. deviation: 0.002 Å), with nearly identical C–O (1.364–1.369 Å) and C–N (1.285–1.289 Å) bond lengths. The phenyl ring is inclined at 13.42° relative to the oxadiazole plane .

- Hydrogen-bonded chains propagate along the [010] direction via N–H⋯N interactions (D⋯A distances: 2.997–3.054 Å) .

Hydrochloride Derivative :

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., –Cl, –CF₃) increase molecular weight and may enhance biological activity but reduce aqueous solubility.

- The hydrochloride salt improves polar solvent compatibility compared to the neutral parent compound.

Reactivity in Coordination Chemistry

- The amine group in 5-phenyl-1,3,4-oxadiazol-2-amine acts as a ligand in iridium(III) complexes, forming stable coordination bonds. For example, iridium complexes with this ligand exhibit tunable photophysical properties for OLED applications .

- Hydrochloride derivatives may dissociate in solution, releasing the free amine for subsequent reactions.

Antimicrobial Activity

Analytical Characterization

- RP-HPLC : Neutral derivatives like 5-(4-bromophenyl)-analogue elute at 3.35 min (mobile phase: acetonitrile/water), while the hydrochloride’s ionic nature may alter retention times .

Biological Activity

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an anticonvulsant, antibacterial, and antifungal agent. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClN3O and features a five-membered oxadiazole ring. Its melting point is approximately 211°C, and it appears as a yellow crystalline solid. The oxadiazole ring structure contributes to its reactivity and potential biological interactions.

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClN3O |

| Melting Point | ~211°C |

| Color | Yellow |

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has been shown to effectively suppress seizure activity. This suggests a mechanism that may involve modulation of neurotransmitter systems or ion channels involved in seizure propagation.

Antimicrobial Properties

The compound also demonstrates significant antibacterial and antifungal activities against various strains of microorganisms. Notably, it has been reported to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria . Its effectiveness against fungi further extends its potential therapeutic applications.

Summary of Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Specific fungal strains | Antifungal activity noted |

The biological activity of 5-Phenyl-1,3,4-oxadiazol-2-amine is hypothesized to involve interaction with specific receptors or enzymes. For instance, studies have indicated that the compound can inhibit Notum carboxylesterase activity, which is associated with the Wnt signaling pathway—a crucial pathway in various diseases .

Study 1: Anticonvulsant Effects

In a study conducted on rodent models, 5-Phenyl-1,3,4-oxadiazol-2-amines were administered to evaluate their anticonvulsant effects. The results demonstrated a significant reduction in seizure frequency compared to control groups, suggesting potential for further development as an anticonvulsant medication.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of 5-Phenyl-1,3,4-oxadiazol-2-amines against clinical isolates of bacteria and fungi. The compound exhibited potent inhibitory effects against multi-drug resistant strains, highlighting its promise as an alternative therapeutic agent in infectious diseases .

Comparative Analysis with Similar Compounds

5-Phenyl-1,3,4-oxadiazol-2-amines share structural similarities with other heterocyclic compounds but exhibit distinct biological profiles. Below is a comparison with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-5-methylthiazole | Thiazole derivative | Different biological activity profiles |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazol | Halogenated oxadiazole | Enhanced lipophilicity for better membrane permeability |

| 2-Aminoquinazoline | Quinazoline derivative | Known for potent anticancer properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-phenyl-1,3,4-oxadiazol-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of substituted hydrazides using POCl₃ or H₂SO₄ as dehydrating agents. For example, hydrazides derived from phenylcarboxylic acids are cyclized under reflux conditions (80–120°C, 4–6 hours) . Yield optimization (e.g., 46–65% in ) depends on stoichiometric ratios (e.g., 1:1.2 hydrazide:dehydrating agent), solvent polarity (e.g., ethanol vs. THF), and purification via recrystallization (e.g., using ethanol/water mixtures).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- IR spectroscopy : Confirm NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) stretches .

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm, multiplet) and NH₂/amine protons (δ 4.5–5.5 ppm). ¹³C NMR peaks for oxadiazole carbons appear at δ 160–170 ppm .

- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 268.27 for C₁₅H₁₂N₂O₃) and fragmentation patterns consistent with oxadiazole ring cleavage .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C/60% RH (room temperature), 40°C/75% RH (ICH guidelines), and -20°C (long-term). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track changes in purity over 1–6 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with antioxidant or anticancer activity .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., EGFR for anticancer studies). Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .

Q. What strategies resolve spectral data inconsistencies (e.g., NH proton splitting in NMR) for oxadiazole derivatives?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and -40°C .

- Deuterium Exchange : Treat samples with D₂O to confirm exchangeable NH protons.

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex spectra, such as distinguishing aromatic protons from oxadiazole CH₂ groups .

Q. How do substituent effects (e.g., electron-withdrawing groups on the phenyl ring) modulate the compound’s reactivity in further functionalization?

- Methodology :

- Hammett Analysis : Correlate σ values of substituents (e.g., -OMe, -NO₂) with reaction rates in nucleophilic substitutions (e.g., amination at C-2).

- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy or LC-MS to determine rate constants (k) and activation energies (Arrhenius plots) .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for optimizing biological potency?

- Framework :

Core Modifications : Vary substituents at C-5 (e.g., alkyl, aryl) and N-2 (e.g., trifluoromethyl, pyridyl).

Assays : Test derivatives against standardized cell lines (e.g., MCF-7 for anticancer activity) with IC₅₀ determination.

Statistical Analysis : Use multivariate regression (e.g., QSAR) to link structural descriptors (logP, polar surface area) to bioactivity .

Q. What are the best practices for reconciling contradictory biological assay results across studies?

- Troubleshooting :

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark activity.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.